5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(Allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an allylthio group and three methyl groups attached to a fused pyrido-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving 2-aminopyridine derivatives and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Allylthio Group: The allylthio group can be introduced via nucleophilic substitution reactions using allyl halides and thiol derivatives.
Methylation: The methyl groups are usually introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-(Allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the allylthio group or to reduce the pyrimidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Allyl halides, thiol derivatives, methyl iodide, dimethyl sulfate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
5-(Allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent, showing promise in inhibiting the growth of cancer cells.
Biological Research: It is used in studies involving enzyme inhibition, particularly targeting kinases and other enzymes involved in cell signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The allylthio group and the pyrido[2,3-d]pyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes such as proliferation, signaling, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities but with different substitution patterns.
Pyrimidino[4,5-d][1,3]oxazine: Another fused heterocyclic system with diverse biological activities.
Uniqueness
5-(Allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and biological activity compared to other pyrido[2,3-d]pyrimidine derivatives. This makes it a valuable compound for developing new therapeutic agents and studying enzyme interactions.
Properties
IUPAC Name |
1,3,6-trimethyl-5-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-5-6-19-10-8(2)7-14-11-9(10)12(17)16(4)13(18)15(11)3/h5,7H,1,6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQLKZATKADBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC=C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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